Cas no 64855-00-1 (Lappaol C)

Lappaol C structure
Lappaol C structure
상품 이름:Lappaol C
CAS 번호:64855-00-1
MF:C30H34O10
메가와트:554.5850
CID:518105
PubChem ID:323896

Lappaol C 화학적 및 물리적 성질

이름 및 식별자

    • 2(3H)-Furanone,dihydro-4-[[4-hydroxy-3-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]-,(3R,4R)-
    • 4-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
    • NSC287068
    • FS-8191
    • LAPPAOL C
    • 64855-00-1
    • DTXSID30314662
    • UNII-9R9RZN471Y
    • CHEBI:81275
    • AKOS040761966
    • 2(3H)-Furanone, dihydro-4-[[4-hydroxy-3-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4R)-
    • Q27155216
    • CS-0227074
    • 9R9RZN471Y
    • HY-N9974
    • NSC-287068
    • C17686
    • 2(3H)-Furanone, dihydro-4-((4-hydroxy-3-(2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethyl)-5-methoxyphenyl)methyl)-3-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)-
    • 4-({3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl}methyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
    • 1ST182197
    • Lappaol C
    • 인치: 1S/C30H34O10/c1-37-25-11-16(4-6-23(25)32)9-20-19(15-40-30(20)36)8-17-10-21(29(35)27(12-17)39-3)22(14-31)28(34)18-5-7-24(33)26(13-18)38-2/h4-7,10-13,19-20,22,28,31-35H,8-9,14-15H2,1-3H3
    • InChIKey: BWOAMGHNXHLWMX-UHFFFAOYSA-N
    • 미소: O1C(C([H])(C([H])([H])C2C([H])=C([H])C(=C(C=2[H])OC([H])([H])[H])O[H])C([H])(C1([H])[H])C([H])([H])C1C([H])=C(C(=C(C=1[H])C([H])(C([H])([H])O[H])C([H])(C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])O[H])O[H])OC([H])([H])[H])=O

계산된 속성

  • 정밀분자량: 554.21522
  • 동위원소 질량: 554.21519728 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 5
  • 수소 결합 수용체 수량: 10
  • 중원자 수량: 40
  • 회전 가능한 화학 키 수량: 11
  • 복잡도: 797
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 4
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 155
  • 분자량: 554.6
  • 소수점 매개변수 계산 참조값(XlogP): 3.1

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.363
  • 비등점: 819.3°Cat760mmHg
  • 플래시 포인트: 268.1°C
  • 굴절률: 1.636
  • PSA: 155.14
  • LogP: 3.21310

Lappaol C 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
MedChemExpress
HY-N9974-1mg
Lappaol C
64855-00-1 ≥98.0%
1mg
¥1500 2024-07-21
ChemFaces
CFN95068-10mg
Lappaol C
64855-00-1 >=98%
10mg
$333 2021-07-22
TargetMol Chemicals
TN4410-1 mL * 10 mM (in DMSO)
Lappaol C
64855-00-1 98%
1 mL * 10 mM (in DMSO)
¥ 4470 2023-09-15
TargetMol Chemicals
TN4410-10 mg
Lappaol C
64855-00-1 98%
10mg
¥ 4,370 2023-07-11
Ambeed
A1493690-1mg
(3R,4R)-4-(3-(1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-4-hydroxy-5-methoxybenzyl)-3-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one
64855-00-1 98%
1mg
$450.0 2025-02-28
ChemFaces
CFN95068-10mg
Lappaol C
64855-00-1 >=98%
10mg
$333 2023-09-19
TargetMol Chemicals
TN4410-10mg
Lappaol C
64855-00-1
10mg
¥ 4370 2024-07-20
TargetMol Chemicals
TN4410-1 ml * 10 mm
Lappaol C
64855-00-1
1 ml * 10 mm
¥ 4470 2024-07-20

추천 기사

추천 공급업체
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:64855-00-1)LappaolC
CRN0811
순결:≥98%
재다:5mg/20mg/50mg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:64855-00-1)Lappaol C
A1242223
순결:99%
재다:1mg
가격 ($):405